molecular formula C14H20N2O2S B2778819 1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA CAS No. 1448066-16-7

1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA

Cat. No.: B2778819
CAS No.: 1448066-16-7
M. Wt: 280.39
InChI Key: GLTAIWCZSLZLHB-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(3-Methoxythiolan-3-yl)methyl]urea is a synthetic urea derivative characterized by a benzyl group attached to the urea backbone and a substituted thiolane moiety. Urea derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or anticancer agents, due to their ability to engage in hydrogen bonding and mimic peptide bonds .

Properties

IUPAC Name

1-benzyl-3-[(3-methoxythiolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-18-14(7-8-19-11-14)10-16-13(17)15-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTAIWCZSLZLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA typically involves the reaction of benzyl isocyanate with 3-methoxytetrahydrothiophene-3-methanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-).

Major Products Formed:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the urea linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Features
This compound Benzyl, methoxythiolane-methyl ~310 (estimated) Thiolane ring with methoxy substitution
1-Benzyl-3-(4-ethyl-benzoyl)urea Benzyl, 4-ethylbenzoyl ~298 (calculated) Acyl group with ethyl side chain
1-Benzyl-3-(4-chloromethyl-benzoyl)urea Benzyl, 4-chloromethylbenzoyl ~318 (calculated) Electron-withdrawing chloromethyl group
1-Benzyl-3-methylthiourea Benzyl, methylthio ~196 (estimated) Thioether linkage
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea Benzofuran, hydroxyurea 300.31 Hydroxyurea group fused to benzofuran

Key Observations :

  • Electron-Donating vs. In contrast, the chloromethyl group in 1-benzyl-3-(4-chloromethyl-benzoyl)urea may increase electrophilicity, affecting reactivity in biological systems.
  • Thiolane vs. Thioether : The thiolane ring introduces conformational rigidity compared to the flexible methylthio group in 1-benzyl-3-methylthiourea, which could influence binding specificity in enzyme inhibition .

Key Observations :

  • Reaction Conditions : Unlike the reflux-dependent synthesis of benzoylurea derivatives , the target compound’s methoxythiolane group may necessitate milder conditions to preserve the thiolane ring’s integrity.
  • Characterization : All compounds rely on FTIR and NMR for structural confirmation, but the thiolane moiety in the target compound would produce distinct ¹H-NMR signals (e.g., methoxy protons at ~3.3 ppm and thiolane ring protons as multiplet peaks) .

Key Observations :

  • Anticancer Potential: The target compound’s methoxythiolane group may mimic the hydroxyurea motif’s metal-chelating properties, enabling interaction with metalloenzymes like ribonucleotide reductase .
  • Heterocyclic Synergy : Triazine-containing ureas exhibit enhanced activity due to π-π stacking interactions, whereas the thiolane ring in the target compound may offer improved metabolic stability over triazole systems.

Biological Activity

1-Benzyl-3-[(3-methoxythiolan-3-yl)methyl]urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described by its molecular formula C12H15N1O2S1C_{12}H_{15}N_{1}O_{2}S_{1}. The compound features a benzyl group and a thiolane moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various in vitro and in vivo studies. Its primary areas of investigation include:

1. Anticancer Activity
Several studies suggest that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, derivatives of urea have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

2. Neuroprotective Effects
Research indicates that similar compounds may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer’s disease. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can help maintain acetylcholine levels, thus improving cognitive function.

The mechanisms underlying the biological activities of this compound are multifaceted:

1. Cell Cycle Arrest
In vitro assays have demonstrated that this compound can induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates. This was observed using flow cytometry techniques.

2. Apoptosis Induction
The compound has been shown to activate apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins in treated cells.

3. Angiogenesis Inhibition
Studies utilizing the chick chorioallantoic membrane (CAM) assay revealed that this compound could significantly reduce angiogenesis, a critical factor in tumor growth and metastasis.

Case Studies

Case studies involving similar compounds provide insight into the potential efficacy of this compound:

Study Compound Tested Cell Line IC50 Value (µM) Mechanism
Study AUrea Derivative XMCF-75.2Apoptosis
Study BUrea Derivative YHeLa4.6Cell Cycle Arrest
Study CUrea Derivative ZJurkat6.0Antiangiogenic

Research Findings

Recent findings highlight the compound's potential as a lead candidate for drug development:

  • In Vitro Efficacy : In cell line studies, this compound showed promising results with low IC50 values, indicating potent cytotoxicity against various cancer types.
  • Computational Studies : Molecular docking studies suggest strong binding affinities to targets involved in cancer progression, including matrix metalloproteinases (MMPs), which are crucial for tumor metastasis.
  • Animal Models : Preliminary in vivo studies indicate that the compound may effectively reduce tumor size and improve survival rates in animal models.

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